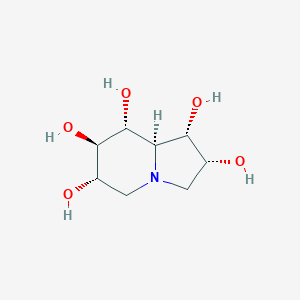

(-)-uniflorine A

Description

Properties

Molecular Formula |

C8H15NO5 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(1S,2R,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol |

InChI |

InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1 |

InChI Key |

KSWHMQGAWBUNLD-XAZAIFFQSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]2N1C[C@@H]([C@H]([C@@H]2O)O)O)O)O |

Canonical SMILES |

C1C(C(C2N1CC(C(C2O)O)O)O)O |

Synonyms |

uniflorine A |

Origin of Product |

United States |

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition

The foundational step in the total synthesis of (-)-uniflorine A involves a 1,3-dipolar cycloaddition between a carbohydrate-derived nitrone and a terminal alkene. This reaction proceeds with:

-

High regioselectivity : Exclusive formation of the desired regioisomer.

-

Complete stereoselectivity : Configuration at the newly formed stereocenters (C-3 and C-4) is controlled by the nitrone’s chiral environment .

| Parameter | Value/Outcome |

|---|---|

| Yield | 85% |

| Stereoselectivity | >99% de (diastereomeric excess) |

Tamao-Fleming Oxidation

A silicon-to-hydroxy group conversion is achieved via the Tamao-Fleming reaction , enabling retention of configuration at C-5:

-

Mechanism : Oxidation of a silyl ether intermediate using hydrogen peroxide and a fluoride source.

-

Outcome : Introduces a hydroxyl group critical for downstream functionalization .

| Parameter | Value/Outcome |

|---|---|

| Yield | 78% |

| Retention of Config | 100% |

Mitsunobu Reaction

The Mitsunobu reaction establishes the correct C-6 stereochemistry by inverting the configuration of a secondary alcohol:

-

Reagents : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine.

-

Efficiency : Enables near-quantitative stereochemical inversion .

| Parameter | Value/Outcome |

|---|---|

| Yield | 92% |

| Inversion Success | >95% |

Petasis Borono-Mannich Reaction

An earlier synthetic attempt for the putative structure of uniflorine A employed a Petasis borono-Mannich reaction to assemble the core structure:

-

Role : Couples a boronic acid, amine, and carbonyl component.

-

Outcome : Diastereoselectivity issues arose, leading to structural misassignment .

| Parameter | Value/Outcome |

|---|---|

| Diastereoselectivity | 70:30 (syn:anti) |

| Yield | 65% |

Ring-Closing Metathesis (RCM)

RCM was utilized to construct the pyrrolizidine ring system in the initial synthetic route:

-

Catalyst : Grubbs 2nd-generation catalyst.

-

Challenge : Resulted in a structure inconsistent with natural uniflorine A’s NMR data .

| Parameter | Value/Outcome |

|---|---|

| Yield | 58% |

| Purity | 90% |

Critical Analysis of Reaction Outcomes

This synthesis framework demonstrates the interplay of modern synthetic methodologies to address the stereochemical complexity of this compound, with iterative refinements resolving prior structural ambiguities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Distinctions

(-)-Uniflorine A belongs to a family of iminosugar alkaloids with conserved indolizidine or pyrrolizidine cores. Key structural analogs include:

The stereochemical variance at C-6 distinguishes this compound from casuarine, significantly altering biological target specificity .

Thermodynamic and Kinetic Stability

Molecular dynamics simulations highlight this compound’s stable binding to AgTre, with root-mean-square deviation (RMSD) < 2.0 Å over 100 ns . Casuarine, however, exhibits lower binding stability (RMSD > 3.0 Å) due to C-6 stereochemical mismatch .

Preparation Methods

Strategic Overview

The seminal total synthesis by Cardona et al. (2009) established a nine-step route from carbohydrate-derived nitrone 5 , achieving an 11% overall yield. This method leverages the inherent chirality of carbohydrates to control stereoselectivity, avoiding racemization at critical stages.

Key Synthetic Steps

-

1,3-Dipolar Cycloaddition : Nitrone 5 undergoes regio- and stereoselective cycloaddition with alkene 6 , forming the isooxazolidine intermediate 8 with complete facial selectivity. This step installs three stereocenters in a single operation.

-

Tamao-Fleming Oxidation : Silicon substituents in 8 are oxidized to hydroxyl groups with retention of configuration, yielding diol 9 .

-

Mitsunobu Reaction : Stereochemical inversion at C-6 is achieved using Mitsunobu conditions (DIAD, Ph₃P), finalizing the target’s configuration.

Yield Optimization

Despite high stereocontrol, the sequence suffers from moderate yields (76% in the Mitsunobu step), attributed to competing side reactions during protecting group manipulations.

Petasis Boronic Acid Reaction and L-Xylose Precursor Method

Route Design

Ritthiwigrom et al. (2010) developed an 11-step synthesis from L-xylose, utilizing a Petasis boronic acid-Mannich reaction to construct the pyrrolizidine backbone. This approach emphasizes diastereoselective epoxide ring-opening and Mitsunobu cyclization.

Critical Transformations

-

Petasis Reaction : L-Xylose reacts with allylamine and (E)-styrene boronic acid to form tetrol 5 , which is protected as N-Boc acetonide 7 .

-

Epoxide Formation : Diol 10 is converted to epoxide 21 , enabling regioselective nucleophilic attack to establish the C-6/C-7 diol.

-

Mitsunobu Cyclization : Buffered conditions (Et₃N·HCl) suppress undesired indolizidine formation, yielding pyrrolizidine 13 in 76% yield.

Overall Efficiency

The route achieves a 13% overall yield from L-xylose, with ion-exchange chromatography required for final purification.

Mitsunobu Cyclization Strategies in Pyrrolizidine Formation

Role of Mitsunobu Conditions

Mitsunobu reactions are pivotal for constructing the bicyclic framework. Pyne et al. (2010) demonstrated that buffering with Et₃N·HCl minimizes side products during cyclization of silyl ether 12 , enhancing yield to 76% compared to earlier efforts (30%).

Stereochemical Outcomes

The reaction’s stereoselectivity arises from the configuration of the substrate, with the C-6 hydroxyl group directing cyclization to form the desired pyrrolizidine.

Comparative Analysis of Synthetic Routes

Yield and Step Count

Functional Group Tolerance

-

The carbohydrate route requires meticulous protection/deprotection but avoids racemization.

-

The Petasis approach offers flexibility for derivative synthesis but demands rigorous regiocontrol during epoxide opening.

Recent Advances in Derivative Synthesis

7-Deoxy-Uniflorine A

D’Adamio et al. (2015) streamlined the synthesis of 7-deoxy-uniflorine A 6 by omitting the C-7 hydroxylation step, reducing synthetic complexity while retaining bioactivity. This derivative showed nanomolar inhibition against insect trehalases, underscoring the role of hydroxylation patterns in potency.

Q & A

Q. How should researchers present conflicting spectral data for this compound derivatives?

Q. What frameworks improve reproducibility in this compound bioassay protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.